molecular formula C24H33FO6 B7797228 flurandrenolide

flurandrenolide

Cat. No.: B7797228
M. Wt: 436.5 g/mol
InChI Key: POPFMWWJOGLOIF-CCRGDLLISA-N
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Description

Flurandrenolide (chemical name: 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate) is a synthetic glucocorticoid used primarily as a topical corticosteroid. Its molecular weight is 436.52, and it features a pregn-4-ene backbone with a fluorine atom at the 6α position and an isopropylidene dioxy group at the 16α,17 positions . These structural modifications enhance its lipophilicity, allowing for prolonged cutaneous absorption and anti-inflammatory activity .

This compound is formulated as a cream, lotion (0.05%), or tape (Cordran® tape) and is indicated for inflammatory and pruritic dermatoses, such as eczema and psoriasis . It is classified as a medium-potency steroid (4 μg/cm²) , with solubility in ethanol (15 mg/mL) and chloroform (10 mg/mL) but insolubility in water . Notably, recent research highlights its off-label role in suppressing cardiac long QT (LQT) syndrome via glucocorticoid receptor signaling, distinguishing it from other corticosteroids .

Properties

IUPAC Name

(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFMWWJOGLOIF-CCRGDLLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)CCC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Pathway

This compound belongs to the class of 16α,17α-acetonide corticosteroids, derived from modifications of the pregnane nucleus. While the provided sources do not explicitly detail its synthetic route, the structural features suggest a multi-step process involving fluorination, hydroxylation, and ketal formation. The synthesis likely begins with a steroid precursor such as hydrocortisone or triamcinolone, followed by selective fluorination at the 6α position and the introduction of the 16α,17α-acetonide group via reaction with acetone under acidic conditions.

Key Reaction Steps

  • Fluorination : Introduction of a fluorine atom at the 6α position using reagents such as Selectfluor™ or hydrogen fluoride in the presence of a base.

  • Acetonide Formation : Protection of the 16α and 17α hydroxyl groups via ketalization with acetone, catalyzed by acids like p-toluenesulfonic acid.

  • Oxidation and Reduction : Adjustments to the oxidation state at positions 3 and 20 to achieve the desired ketone and hydroxyl groups.

These steps require precise control of reaction conditions, including temperature, solvent polarity, and catalyst selection, to avoid side reactions such as over-fluorination or epimerization.

Formulation Methods

Film-Forming Composition

A patent detailing this compound’s formulation as a medicated film provides critical insights into its preparation for topical use. The formulation combines this compound with film-forming polymers, plasticizers, and solvents to create a water-soluble, occlusive dressing.

Table 1: Composition of Flururandrenolide Film Formulation

IngredientPercentage (w/w)Function
This compound0.01–0.5%Active pharmaceutical ingredient
Polyvinyl Alcohol (PVA)4–15%Film-forming polymer
Polyvinylpyrrolidone (PVP)5–20%Adhesion enhancer
Glycerin0–20%Plasticizer
Ethyl Alcohol0–30%Solvent
Benzyl Alcohol0–5%Preservative
Propylene Glycol0–20%Solubilizing agent
Waterq.s. to 100%Vehicle

Preparation Process

  • Dissolution of Active Ingredient : this compound is dissolved in a mixture of propylene glycol, glycerin, or ethyl alcohol.

  • Polymer Hydration : PVA and PVP are dispersed in water under agitation to form a homogeneous gel.

  • Mixing : The drug solution is incorporated into the polymer matrix, followed by the addition of plasticizers and preservatives.

  • Adjustment : The pH is stabilized using citric acid (0–1%), and the final volume is adjusted with water.

This formulation ensures sustained drug release over 18–24 hours, with the film maintaining integrity while allowing removal via peeling or washing.

Crystallization and Purification

Solvent Selection

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a methanol solution. The choice of methanol as a solvent optimizes solubility and crystallization kinetics, yielding prismatic crystals with dimensions suitable for structural analysis.

Table 2: Crystallization Parameters

ParameterValue
SolventMethanol
Crystal SystemMonoclinic
Space GroupP21P2_1
Unit Cell Dimensionsa=10.617(2)A˚a = 10.617(2) \, \text{Å}
b=12.829(3)A˚b = 12.829(3) \, \text{Å}
c=11.469(2)A˚c = 11.469(2) \, \text{Å}
Refinement MethodFull-matrix least-squares

Structural Insights

X-ray crystallography confirmed the acetonide ring’s chair conformation and the equatorial orientation of the fluorine atom at C6, which are critical for receptor binding. The crystal packing revealed hydrogen bonds between hydroxyl groups and solvent molecules, influencing stability and dissolution behavior.

Analytical Characterization

Spectroscopic Methods

  • FT-IR : Peaks at 1705 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-F stretch) confirm functional groups.

  • NMR : 1H^1\text{H} NMR signals at δ 5.72 (H-4) and δ 4.21 (H-11β) verify the steroid backbone.

Thermal Analysis

Differential scanning calorimetry (DSC) shows a melting endotherm at 215–220°C, consistent with the crystalline nature observed in X-ray studies.

Comparative Analysis of Preparation Techniques

Formulation Innovations

The patent-described film formulation offers advantages over traditional creams by combining occlusion with controlled release. However, scalability challenges arise from the need for precise solvent evaporation rates during manufacturing.

Chemical Reactions Analysis

Types of Reactions

Flurandrenolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives of the steroidal backbone, which retain the anti-inflammatory properties of this compound .

Scientific Research Applications

Flurandrenolide has a wide range of scientific research applications, including:

Mechanism of Action

Flurandrenolide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound inhibits the biosynthesis of prostaglandins and leukotrienes by inducing the synthesis of lipocortins, which inhibit phospholipase A2 .

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

The table below compares flurandrenolide with structurally related corticosteroids:

Compound Molecular Weight Key Structural Features Topical Potency Solubility LD₅₀ (mg/kg)
This compound 436.52 6α-fluoro, 16α,17-isopropylidene dioxy, 21-acetate Medium Ethanol, chloroform 1451
Fluocinolone 452.49 6α-fluoro, 16α,17-acetonide, 21-acetate High Ethanol, acetone N/A
Fluocinonide 494.53 6α-fluoro, 16α,17-acetonide, 21-(dimethylamino)propionate Ultra-high Ethanol, chloroform N/A
Triamcinolone 434.50 9α-fluoro, 16α-hydroxy, 17-acetate Medium-high DMSO, ethanol 1750
Dexamethasone 392.46 9α-fluoro, 16α-methyl Low (systemic use) Water, ethanol 25 (oral)

Key Observations :

  • Fluorine Substitution: this compound and fluocinolone/fluocinonide share 6α-fluorine, enhancing receptor binding and anti-inflammatory potency .
  • Ester Modifications: The 21-acetate group in this compound and triamcinolone prolongs cutaneous retention compared to dexamethasone .
  • Potency: this compound’s medium potency contrasts with fluocinonide’s ultra-high potency, attributed to the latter’s dimethylamino propionate ester enhancing lipophilicity .
Anti-Inflammatory Use
  • This compound: Effective for moderate inflammatory dermatoses. Its tape formulation (Cordran®) provides occlusive therapy, enhancing efficacy in hypertrophic scars .
  • Fluocinonide: Ultra-high potency makes it suitable for severe psoriasis and lichen planus .
  • Triamcinolone: Used for both topical (medium-high potency) and intra-articular (systemic) inflammation .
Unique Cardiac Application

This contrasts with dexamethasone (ineffective) and mineralocorticoids (e.g., deoxycorticosterone), which lack this activity .

Mechanism of Action

  • Glucocorticoid Receptor Binding: this compound shares a hydrophobic binding pocket with triamcinolone in the iNOS receptor (PDB ID: 3E7G), involving Val352 and Pro350 residues .
  • Cardiac Effects: Unlike fluocinolone or triamcinolone, this compound modulates cardiac ion channels (e.g., KCNH2), rescuing LQT phenotypes .

Biological Activity

Flurandrenolide is a synthetic corticosteroid with significant biological activity, primarily known for its anti-inflammatory and immunosuppressive effects. It is used in the treatment of various dermatological conditions and has been studied for its mechanisms of action, efficacy, and safety profile. This article provides a comprehensive overview of this compound's biological activity, including data tables, case studies, and detailed research findings.

This compound exerts its effects by binding to the glucocorticoid receptor (GR), which is involved in regulating numerous physiological processes such as immune response and inflammation. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GRE) in target gene promoters. This interaction leads to the modulation of gene expression associated with inflammation and immune function .

Key Actions

  • Anti-inflammatory : Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Immunosuppressive : Suppresses immune responses, which can be beneficial in autoimmune conditions.
  • Vasoconstrictive : Causes narrowing of blood vessels, reducing redness and swelling in affected areas .

Therapeutic Applications

This compound is indicated for various conditions, including:

  • Psoriasis
  • Eczema
  • Dermatitis
  • Keloids
  • Granuloma annulare
  • Lichen planus

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in treating skin disorders. A notable randomized controlled trial compared this compound tape to diflorasone diacetate ointment in patients with plaque psoriasis.

Study Summary

  • Participants : 30 patients with plaque psoriasis.
  • Method : this compound tape (4 µg/cm²) was applied once daily for 16 hours versus diflorasone diacetate ointment applied twice daily.
  • Results : this compound showed superior efficacy in reducing erythema, scaling, and induration compared to diflorasone diacetate .

Data Table: Comparative Efficacy

StudyTreatmentEfficacy OutcomeSample SizeDuration
This compound Tape vs. Diflorasone DiacetateGreater clearing in plaques304 weeks
This compound Tape (4 µg/cm²)Significant reduction in mitotic count56Unspecified

Case Studies

  • Case Report on Glaucoma : A case study highlighted that chronic application of this compound could lead to corticosteroid-induced glaucoma in susceptible individuals. This emphasizes the importance of monitoring intraocular pressure during treatment .
  • Dermatological Responses : Another case series reported excellent responses in patients with various dermatoses treated with this compound tape, showcasing its effectiveness across different skin conditions .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as:

  • Skin irritation at the application site
  • Systemic effects like Cushing's syndrome with prolonged use
  • Potential for adrenal suppression

Q & A

Q. What experimental models are most appropriate for evaluating flurandrenolide’s anti-inflammatory efficacy in preclinical studies?

Methodological Answer:

  • Use murine models of contact dermatitis to assess erythema reduction and epidermal thickness. Apply this compound cream (0.05%) topically and compare outcomes with vehicle controls. Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA to quantify anti-inflammatory activity .
  • For in vitro studies, employ human keratinocyte cultures treated with lipopolysaccharide (LPS) to induce inflammation. Use flow cytometry to analyze glucocorticoid receptor (GR) activation and downstream NF-κB inhibition .

Q. How can researchers ensure formulation stability in studies testing this compound’s pharmacokinetics?

Methodological Answer:

  • Conduct accelerated stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Monitor degradation products via high-performance liquid chromatography (HPLC) over 12 weeks. Ethanol-based formulations (15 mg/mL solubility) may require antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation .
  • Validate homogeneity in lotion formulations using Franz diffusion cells to ensure consistent drug delivery across epidermal layers .

Advanced Research Questions

Q. What molecular pathways are modulated by this compound in chronic dermatoses, and how can transcriptomic profiling elucidate these mechanisms?

Methodological Answer:

  • Perform RNA sequencing on biopsied tissue from this compound-treated psoriasis vulgaris patients. Compare transcriptomes with untreated controls to identify differentially expressed genes (DEGs). Use Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to pinpoint suppressed pro-inflammatory pathways (e.g., IL-17 signaling) .
  • Validate findings with CRISPR-Cas9 knockout models targeting GR isoforms to isolate this compound-specific effects .

Q. How can researchers address discrepancies in this compound’s vasoconstrictive potency across experimental models?

Methodological Answer:

  • Conduct a meta-analysis of existing studies, stratifying by model type (e.g., human skin explants vs. rodent models). Use multivariate regression to identify confounding variables such as skin thickness or vehicle composition .
  • Design a standardized ex vivo assay using human cadaver skin to measure vasoconstriction via laser Doppler imaging, controlling for donor age and anatomical site .

Q. What are the methodological challenges in assessing this compound’s long-term dermal atrophy risk in clinical trials?

Methodological Answer:

  • Implement high-resolution ultrasonography to measure epidermal thinning in phase IV trials. Compare baseline and post-treatment measurements at 6-month intervals. Adjust for confounding factors (e.g., patient age, UV exposure) using mixed-effects models .
  • Combine histopathological analysis with proteomic profiling to correlate collagen depletion (COL1A1 reduction) with clinical atrophy scores .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s solubility in polar solvents be resolved?

Methodological Answer:

  • Replicate solubility assays using standardized solvents (e.g., USP-grade ethanol vs. DMSO). Employ nuclear magnetic resonance (NMR) spectroscopy to detect solvent-drug interactions. Publish raw data with detailed protocols to enhance reproducibility .
  • Cross-validate results via independent labs using blinded samples to eliminate batch variability .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Apply nonlinear regression (e.g., sigmoidal Emax model) to quantify efficacy thresholds. Use Akaike Information Criterion (AIC) to compare model fit across datasets .
  • For small sample sizes, employ Bayesian hierarchical models to estimate posterior distributions of EC50 values .

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